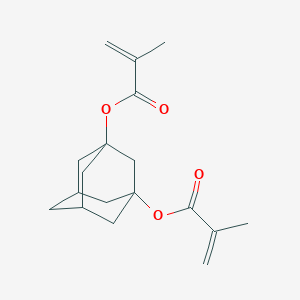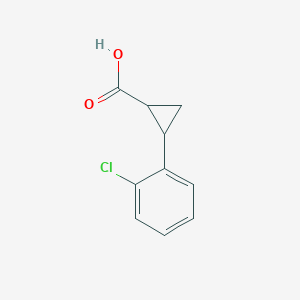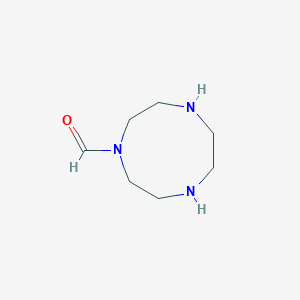
1,4,7-Triazonane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Triazonane-1-carbaldehyde, also known as TAC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TAC has a triazole ring that is highly reactive, making it an important intermediate for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1,4,7-Triazonane-1-carbaldehyde is not fully understood. However, it is believed that 1,4,7-Triazonane-1-carbaldehyde acts by inhibiting the activity of certain enzymes in the body. 1,4,7-Triazonane-1-carbaldehyde has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to increased neurotransmitter activity in the brain.
Efectos Bioquímicos Y Fisiológicos
1,4,7-Triazonane-1-carbaldehyde has been found to have significant biochemical and physiological effects. 1,4,7-Triazonane-1-carbaldehyde has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. 1,4,7-Triazonane-1-carbaldehyde has also been found to have anticancer properties, making it a potential candidate for the development of new cancer treatments. 1,4,7-Triazonane-1-carbaldehyde has been found to have catalytic activity in various reactions, making it a potential candidate for the development of new catalysts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4,7-Triazonane-1-carbaldehyde in lab experiments include its ease of synthesis, its high reactivity, and its unique properties. 1,4,7-Triazonane-1-carbaldehyde can be synthesized using simple and inexpensive reagents, making it an attractive option for researchers. 1,4,7-Triazonane-1-carbaldehyde has a triazole ring that is highly reactive, making it an important intermediate for the synthesis of various compounds. The limitations of using 1,4,7-Triazonane-1-carbaldehyde in lab experiments include its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research of 1,4,7-Triazonane-1-carbaldehyde. One direction is the development of new compounds based on 1,4,7-Triazonane-1-carbaldehyde. 1,4,7-Triazonane-1-carbaldehyde has been found to have antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the development of new antibiotics and cancer treatments. Another direction is the development of new catalytic systems based on 1,4,7-Triazonane-1-carbaldehyde. 1,4,7-Triazonane-1-carbaldehyde has been found to have catalytic activity in various reactions, making it a potential candidate for the development of new catalysts. Finally, the toxicity of 1,4,7-Triazonane-1-carbaldehyde needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 1,4,7-Triazonane-1-carbaldehyde is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 1,4,7-Triazonane-1-carbaldehyde has a wide range of scientific research applications, including the synthesis of various compounds, coordination chemistry, and catalysis. 1,4,7-Triazonane-1-carbaldehyde has significant biochemical and physiological effects, including antimicrobial, antifungal, and anticancer properties. 1,4,7-Triazonane-1-carbaldehyde has advantages and limitations for lab experiments, including its ease of synthesis, high reactivity, and potential toxicity. Finally, future directions for the research of 1,4,7-Triazonane-1-carbaldehyde include the development of new compounds, catalytic systems, and further study of its toxicity.
Métodos De Síntesis
1,4,7-Triazonane-1-carbaldehyde can be synthesized through a multistep reaction involving the reaction of hydrazine with an aldehyde or ketone followed by cyclization. The most common method for 1,4,7-Triazonane-1-carbaldehyde synthesis involves the reaction of hydrazine hydrate with glyoxal in the presence of a catalyst such as zinc chloride. This reaction results in the formation of 1,4,7-Triazonane-1-carbaldehyde as a white crystalline solid.
Aplicaciones Científicas De Investigación
1,4,7-Triazonane-1-carbaldehyde has a wide range of scientific research applications. 1,4,7-Triazonane-1-carbaldehyde is used as a building block for the synthesis of various compounds such as triazoles, triazolines, and triazolidines. These compounds have been found to have antimicrobial, antifungal, and anticancer properties. 1,4,7-Triazonane-1-carbaldehyde has also been used as a ligand in coordination chemistry and has been found to have catalytic activity in various reactions.
Propiedades
Número CAS |
112498-53-0 |
|---|---|
Nombre del producto |
1,4,7-Triazonane-1-carbaldehyde |
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1,4,7-triazonane-1-carbaldehyde |
InChI |
InChI=1S/C7H15N3O/c11-7-10-5-3-8-1-2-9-4-6-10/h7-9H,1-6H2 |
Clave InChI |
HCJQGIXHIGWWEL-UHFFFAOYSA-N |
SMILES |
C1CNCCN(CCN1)C=O |
SMILES canónico |
C1CNCCN(CCN1)C=O |
Sinónimos |
1H-1,4,7-Triazonine-1-carboxaldehyde, octahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



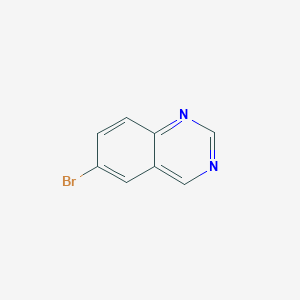
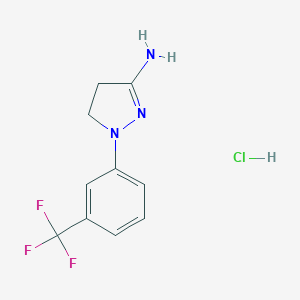
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
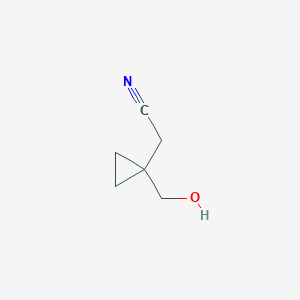
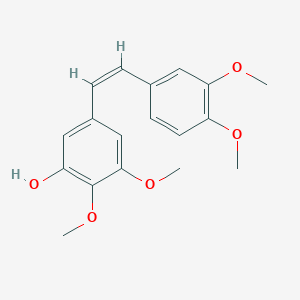

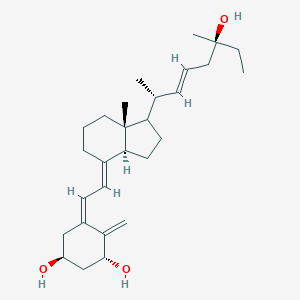
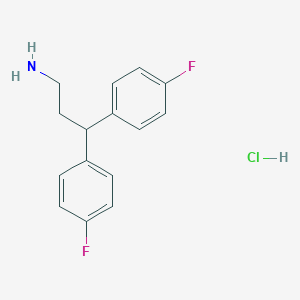


![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
